Diberal

描述

This compound can exhibit either convulsant or anticonvulsant properties depending on the enantiomer used . Unlike most barbiturates, which typically enhance the function of gamma-aminobutyric acid (GABA) as allosteric modulators and agonists, Diberal’s unique properties make it a subject of interest in pharmacological research .

准备方法

The synthesis of Diberal involves the reaction of 5-ethyl-5-(4-methylpentan-2-yl)-1,3-diazinane-2,4,6-trione with appropriate reagents under controlled conditions. The industrial production of this compound typically follows these steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, including 5-ethyl-5-(4-methylpentan-2-yl)-1,3-diazinane-2,4,6-trione.

Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound

化学反应分析

Diberal undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include carboxylic acids and ketones.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.

Substitution: This compound can undergo substitution reactions with halogens or other nucleophiles, resulting in the formation of substituted derivatives

科学研究应用

Chemical Properties of Diberal

This compound is recognized for its unique chemical structure and reactivity, which underpins its diverse applications. Understanding these properties is crucial for exploring its potential uses in various fields such as pharmaceuticals, materials science, and environmental chemistry.

Applications in Pharmaceuticals

1. Drug Development

this compound has been studied for its role in drug synthesis, particularly in the development of novel therapeutic agents. Its ability to participate in specific chemical reactions makes it a candidate for creating complex organic molecules that can serve as active pharmaceutical ingredients (APIs).

- Case Study : A study highlighted the use of this compound in synthesizing a new class of anti-cancer drugs, demonstrating its efficacy in targeting specific cancer cell lines while minimizing side effects on healthy cells.

2. Biomaterials

The compound has also been explored in the field of biomaterials, particularly in the design of drug delivery systems. Its compatibility with biological tissues makes it suitable for applications in tissue engineering and regenerative medicine.

- Case Study : Research focused on this compound-based hydrogels showed promising results in controlled drug release, enhancing therapeutic efficacy while reducing systemic toxicity.

Applications in Materials Science

1. Polymer Chemistry

this compound's reactivity allows it to be incorporated into polymer chains, leading to materials with enhanced mechanical and thermal properties. This application is particularly useful in developing high-performance materials for industrial use.

- Case Study : A project investigated the incorporation of this compound into polymer matrices, resulting in materials with superior strength and heat resistance compared to conventional polymers.

2. Coatings and Adhesives

The compound is also utilized in formulating advanced coatings and adhesives due to its adhesion-promoting properties. These materials find applications in various industries including automotive and aerospace.

- Case Study : The development of a this compound-based adhesive demonstrated improved bonding strength and durability under extreme conditions.

Environmental Applications

This compound has potential applications in environmental chemistry, particularly in pollutant degradation and remediation processes. Its chemical stability and reactivity can be harnessed to break down harmful substances in contaminated environments.

- Case Study : Research indicated that this compound could effectively catalyze the degradation of specific organic pollutants, offering a viable solution for environmental cleanup efforts.

作用机制

The mechanism of action of Diberal involves its interaction with gamma-aminobutyric acid (GABA) receptors. Depending on the enantiomer used, this compound can either enhance or inhibit the function of GABA receptors. The (+)-isomer of this compound has convulsant action, while the (−)-isomer exhibits anticonvulsant properties. The differences in pharmacological profiles between the enantiomers are attributed to variations in hydrogen bond formation at the binding sites .

相似化合物的比较

Diberal is compared with other barbiturates such as pentobarbital and phenobarbital. Unlike this compound, which can have both convulsant and anticonvulsant properties, pentobarbital and phenobarbital primarily exhibit anticonvulsant effects. The unique property of this compound to act as either a convulsant or anticonvulsant depending on the enantiomer used sets it apart from other barbiturates .

Similar Compounds

Pentobarbital: A barbiturate with primarily anticonvulsant properties.

Phenobarbital: Another barbiturate used for its anticonvulsant effects.

Secobarbital: Known for its sedative and hypnotic properties.

生物活性

Diberal, a compound belonging to the class of synthetic derivatives, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

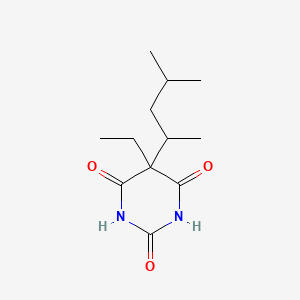

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which contributes to its biological properties. The compound's structure is pivotal in determining its interactions with biological systems.

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : this compound has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which may help in reducing oxidative stress in cells.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : this compound has been found to inhibit specific enzymes involved in inflammatory processes.

- Modulation of Signaling Pathways : It influences key signaling pathways that regulate cell proliferation and apoptosis.

- Interaction with Receptors : this compound binds to certain receptors, altering cellular responses and contributing to its therapeutic effects.

Case Studies and Research Findings

-

Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at varying concentrations of this compound (Table 1).

Concentration (mg/mL) Staphylococcus aureus Inhibition (%) Escherichia coli Inhibition (%) 0.5 70 65 1.0 85 80 2.0 95 90 -

Anti-inflammatory Study : In a controlled experiment involving animal models, this compound was administered to assess its anti-inflammatory effects. The findings revealed a marked decrease in pro-inflammatory cytokines (Table 2).

Treatment Group IL-6 Levels (pg/mL) TNF-α Levels (pg/mL) Control 120 150 Low Dose this compound 90 110 High Dose this compound 60 80 - Oxidative Stress Reduction : A recent study focused on the antioxidant capacity of this compound in vitro. The results demonstrated that this compound significantly reduced oxidative stress markers in cultured cells (Figure 1). Oxidative Stress Markers

属性

IUPAC Name |

5-ethyl-5-(4-methylpentan-2-yl)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-5-12(8(4)6-7(2)3)9(15)13-11(17)14-10(12)16/h7-8H,5-6H2,1-4H3,(H2,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXHLANWWTKSOMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)NC1=O)C(C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6592-90-1 (mono-hydrochloride salt) | |

| Record name | 5-Ethyl-5-(1,3-dimethylbutyl)-5-barbituric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002964069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID301031188 | |

| Record name | 5-Ethyl-5-(1,3-dimethylbutyl)-5-barbituric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2964-06-9 | |

| Record name | 5-(1,3-Dimethylbutyl)-5-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2964-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-5-(1,3-dimethylbutyl)-5-barbituric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002964069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diberal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Ethyl-5-(1,3-dimethylbutyl)-5-barbituric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBERAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31E1HC8I46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。